Ethyl 2-bromo-2-(4-methoxyphenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methoxy group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-(4-methoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(4-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 2-(4-methoxyphenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of ethyl 2-bromo-2-(4-hydroxyphenyl)acetate using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Ethyl 2-azido-2-(4-methoxyphenyl)acetate or ethyl 2-thiocyanato-2-(4-methoxyphenyl)acetate.
Reduction: Ethyl 2-(4-methoxyphenyl)acetate.
Oxidation: Ethyl 2-bromo-2-(4-hydroxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing it. The presence of the bromine atom and the methoxy group can influence the compound’s binding affinity and specificity towards different enzymes or receptors .
Comparison with Similar Compounds
Ethyl 2-bromo-2-(4-bromophenyl)acetate: Similar in structure but with an additional bromine atom on the phenyl ring.
Ethyl 2-(4-methoxyphenyl)acetate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 2-(4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWIEWRPKMWFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998336 | |
Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77053-56-6 | |
Record name | Ethyl-2-bromo-4-methoxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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